Methyl 5-chloro-2-hydroxy-4-methoxybenzoate
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Overview
Description
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate is a benzoate ester and a member of phenols. It is functionally related to salicylic acid . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of methyl 5-chloro-2-hydroxy-4-methoxybenzoate involves several synthetic routes. One common method includes the reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in N,N-dimethylformamide under heat insulation . This method is advantageous due to its high yield, low cost, and environmental friendliness.
Chemical Reactions Analysis
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogens, to form different substituted benzoates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to altered metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-chloro-2-hydroxy-4-methoxybenzoate can be compared with similar compounds such as:
Methyl 5-chloro-2-hydroxybenzoate: Similar in structure but lacks the methoxy group.
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: Contains an acetamido group, making it more suitable for specific synthetic applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
methyl 5-chloro-2-hydroxy-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXDTJRDBCETGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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